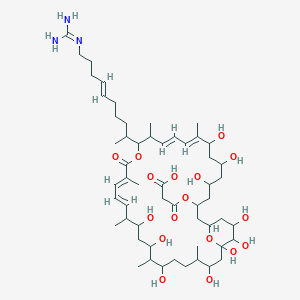

Azalomycin-F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azalomycin-F is a secondary metabolite produced by the soil bacterium Streptomyces albus. It is a member of the macrolide class of antibiotics and has been found to exhibit potent antimicrobial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In addition to its antimicrobial properties, Azalomycin-F has also been found to possess antitumor and antiparasitic activity.

Mechanism of Action

The mechanism of action of Azalomycin-F is not fully understood. However, it is believed to work by inhibiting protein synthesis in bacteria. Specifically, Azalomycin-F binds to the 50S subunit of the bacterial ribosome, blocking the formation of peptide bonds and preventing the synthesis of new proteins.

Biochemical and Physiological Effects:

In addition to its antimicrobial activity, Azalomycin-F has been found to have a number of other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have antiparasitic activity against the protozoan parasite, Leishmania donovani.

Advantages and Limitations for Lab Experiments

One of the main advantages of Azalomycin-F for lab experiments is its potent antimicrobial activity. This makes it a useful tool for investigating the mechanisms of bacterial infections and for developing new antibiotics. However, one limitation of Azalomycin-F is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are several potential future directions for research on Azalomycin-F. One area of interest is the development of new antibiotics based on its structure. Researchers are also investigating its potential as a treatment for various types of cancer and parasitic infections. Additionally, there is interest in investigating its potential as a tool for studying the mechanisms of bacterial infections and for developing new diagnostic tests for bacterial infections.

Synthesis Methods

The synthesis of Azalomycin-F is a complex process that involves multiple steps. The first step involves the fermentation of Streptomyces albus in a nutrient-rich medium. The resulting culture is then extracted with organic solvents to isolate the crude extract. The crude extract is then purified using a combination of chromatographic techniques to obtain pure Azalomycin-F.

Scientific Research Applications

Azalomycin-F has been the subject of extensive scientific research due to its potent antimicrobial activity. Researchers have investigated its potential as a treatment for various infections caused by Gram-positive bacteria, including Azalomycin-F. In addition, Azalomycin-F has also been investigated for its antitumor and antiparasitic properties.

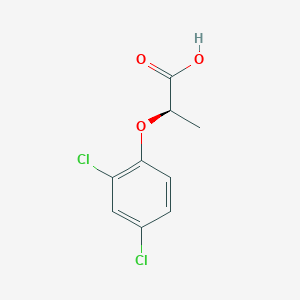

properties

CAS RN |

11003-24-0 |

|---|---|

Product Name |

Azalomycin-F |

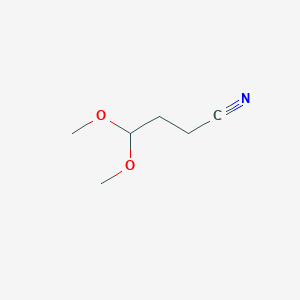

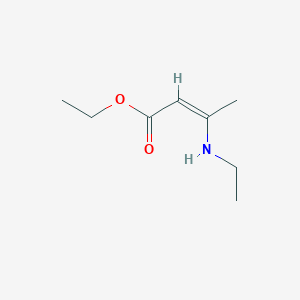

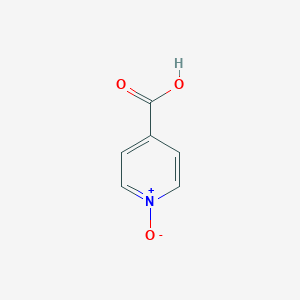

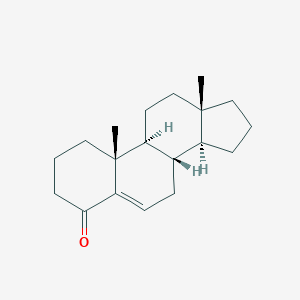

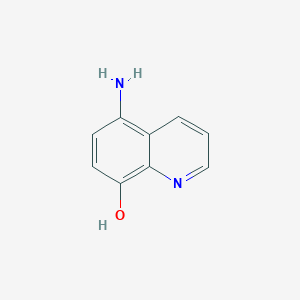

Molecular Formula |

C55H93N3O17 |

Molecular Weight |

1068.3 g/mol |

IUPAC Name |

3-[[(10E,12E,18E,20E)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,18,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C55H93N3O17/c1-32-17-14-19-36(5)51(35(4)16-12-10-8-9-11-13-23-58-54(56)57)74-53(71)37(6)20-15-18-33(2)45(63)29-46(64)38(7)43(61)22-21-34(3)48(66)31-55(72)52(70)47(65)28-42(75-55)27-41(73-50(69)30-49(67)68)25-39(59)24-40(60)26-44(32)62/h8-9,14-15,17-20,33-36,38-48,51-52,59-66,70,72H,10-13,16,21-31H2,1-7H3,(H,67,68)(H4,56,57,58)/b9-8+,18-15+,19-14+,32-17+,37-20+ |

InChI Key |

UVUPYXTUQSCQRV-PEKXHOPKSA-N |

Isomeric SMILES |

CC1CCC(C(C(CC(C(/C=C/C=C(/C(=O)OC(C(/C=C/C=C(/C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)\C)C)C(C)CCC/C=C/CCCN=C(N)N)\C)C)O)O)C)O |

SMILES |

CC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCN=C(N)N)C)C)O)O)C)O |

Canonical SMILES |

CC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCN=C(N)N)C)C)O)O)C)O |

synonyms |

azalomycin F azalomycin-F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dichlorothiazolo[5,4-d]pyrimidine](/img/structure/B76482.png)